ethyl 3-(4-methylbenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate
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Overview
Description
This compound is likely an organic compound containing a benzimidazole core structure, which is a bicyclic heterocycle consisting of the fusion of benzene and imidazole . It also contains an ester functional group, which is characterized by the -COO- group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzimidazole ring and the ester group. The benzimidazole ring is aromatic and planar, which could contribute to the stability of the molecule .Chemical Reactions Analysis
Benzimidazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, and they can also undergo electrophilic substitution reactions . The ester group can undergo hydrolysis, transesterification, and other reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, benzimidazoles are stable and have high melting points due to the aromaticity and planarity of the benzimidazole ring . The presence of the ester group could make the compound more polar and could affect its solubility .Mechanism of Action
The mechanism of action of this compound would depend on its intended use. Benzimidazoles have been studied for their potential biological activities, including antimicrobial, antiviral, and anticancer activities . The specific mechanism of action would depend on the exact structure and functional groups present in the compound.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 3-[(4-methylphenyl)methyl]-2-oxobenzimidazole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-3-23-18(22)20-16-7-5-4-6-15(16)19(17(20)21)12-14-10-8-13(2)9-11-14/h4-11H,3,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUBGSRQPMXFMNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1C2=CC=CC=C2N(C1=O)CC3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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